

In-Depth Technical Guide to 1-Octanol-d17

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanol-d17 is a deuterated form of 1-octanol, a saturated eight-carbon fatty alcohol. In this isotopologue, the seventeen hydrogen atoms on the octyl chain have been replaced with deuterium. This isotopic labeling makes **1-Octanol-d17** a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. It serves as an internal standard for the quantification of 1-octanol and other related compounds in complex matrices. [1] Furthermore, its physical and chemical similarity to its non-deuterated counterpart allows it to be used as a tracer in metabolic studies and to investigate the pharmacological effects of 1-octanol, such as its role as a T-type calcium channel inhibitor.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **1-Octanol-d17**.

Chemical Structure and Properties

The chemical structure of **1-Octanol-d17** is characterized by a fully deuterated octyl chain attached to a hydroxyl group.

Chemical Formula: CD₃(CD₂)₆CD₂OH

CAS Number: 153336-13-1[2]

Molecular Weight: 147.33 g/mol [2][3]



Isotopic Purity: Typically ≥98 atom % D[2]

A summary of its key physical and chemical properties is presented in the table below. For comparison, the properties of non-deuterated 1-octanol are also included.

| Property | 1-Octanol-d17 | 1-Octanol (non-deuterated) |
|----------------------------|-----------------------------------|----------------------------------|
| Molecular Formula | C ₈ D ₁₇ HO | C ₈ H ₁₈ O |
| Molecular Weight (g/mol) | 147.33[2][3] | 130.23 |
| Boiling Point (°C) | 196 (lit.)[2] | 195 |
| Melting Point (°C) | -15 (lit.)[2] | -16 to -15 |
| Density (g/mL at 25 °C) | 0.936[2] | 0.824 |
| Refractive Index (n20/D) | 1.426 (lit.)[2] | 1.429 |
| Flash Point (°C) | 81 (closed cup)[2] | 81 |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **1-Octanol-d17**. Below are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: In a fully deuterated sample, the proton NMR spectrum is expected to be largely silent, with the exception of a residual, broadened signal from the hydroxyl proton (-OH), the chemical shift of which is solvent-dependent. Any other signals would indicate the presence of proton impurities.
- 13C NMR: The carbon-13 NMR spectrum provides information about the carbon backbone. The chemical shifts will be similar to those of non-deuterated 1-octanol, but the signals will appear as multiplets due to coupling with deuterium (C-D coupling). The typical chemical shifts for the carbon atoms in the octyl chain of 1-octanol are provided for reference.



| Carbon Atom | Chemical Shift (ppm) of 1-Octanol |
|-------------|-----------------------------------|
| C1 | ~62.6 |
| C2 | ~32.8 |
| C3 | ~25.8 |
| C4 | ~29.3 |
| C5 | ~29.2 |
| C6 | ~31.8 |
| C7 | ~22.6 |
| C8 | ~14.1 |

• ²H NMR: Deuterium NMR would show signals corresponding to the various deuterated positions along the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Octanol-d17** is dominated by vibrations involving deuterium. Key expected absorptions include:

- O-H Stretch: A broad band around 3300-3400 cm⁻¹, characteristic of the hydroxyl group.
- C-D Stretch: Strong absorptions in the region of 2000-2250 cm⁻¹, which are characteristic of C-D bond stretching and are a clear indicator of deuteration. This is a significant shift from the C-H stretching vibrations observed around 2850-3000 cm⁻¹ in the non-deuterated compound.
- C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and deuteration level of **1-Octanol-d17**.



• Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 147. The fragmentation pattern will be characteristic of a long-chain alcohol, with fragments showing the loss of deuterated alkyl chains. The mass difference between fragments will be indicative of the deuterated methylene (-CD₂-) and methyl (-CD₃) groups.

Experimental Protocols Synthesis of 1-Octanol-d17

A common method for the synthesis of **1-Octanol-d17** is the reduction of a fully deuterated carboxylic acid precursor, such as octanoic acid-d15, with a deuteride-donating reducing agent.

Reaction: CD₃(CD₂)₆COOD + LiAlD₄ → CD₃(CD₂)₆CD₂OD

Materials:

- Octanoic acid-d15 (or a similarly deuterated precursor)
- Lithium aluminum deuteride (LiAID4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Deuterium oxide (D2O) for quenching
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
- Reduction: In the flask, suspend lithium aluminum deuteride in anhydrous diethyl ether.
- Addition of Acid: Dissolve the deuterated octanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel at a controlled rate to maintain a gentle reflux.



- Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reduction.
- Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O.
- Work-up: Acidify the mixture with dilute sulfuric acid until the salts dissolve. Separate the ethereal layer.
- Extraction: Extract the aqueous layer with diethyl ether.
- Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-Octanold17.

Purification by Silica Gel Chromatography

Materials:

- Crude 1-Octanol-d17
- Silica gel (for column chromatography)
- Hexane (or petroleum ether) and ethyl acetate (or diethyl ether) as eluents
- Chromatography column
- Collection tubes

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
- Sample Loading: Dissolve the crude **1-Octanol-d17** in a minimal amount of the initial eluent and load it onto the top of the silica gel column.



- Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
- Fraction Collection: Collect fractions of the eluate in separate tubes.
- Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified 1-Octanol-d17.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Analysis by GC-MS

1-Octanol-d17 is often used as an internal standard for the quantification of 1-octanol in biological samples. The following is a general protocol that can be adapted.

Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- 1-Octanol-d17 internal standard solution of known concentration
- Organic solvent for extraction (e.g., ethyl acetate, hexane)
- Derivatizing agent (e.g., BSTFA with 1% TMCS, optional but can improve peak shape)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation: To a known volume or weight of the biological sample, add a precise amount of the **1-Octanol-d17** internal standard solution.
- Extraction: Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic layer.



- Derivatization (Optional): Evaporate the organic extract to dryness and reconstitute in a derivatizing agent to convert the alcohol to a more volatile silyl ether.
- GC-MS Analysis: Inject the prepared sample into the GC-MS.
 - GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature to achieve good separation of 1-octanol from other matrix components.
 - MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
 Monitor characteristic ions for both 1-octanol and 1-Octanol-d17. For 1-octanol, these might include m/z values corresponding to the molecular ion and key fragments. For 1-Octanol-d17, the corresponding ions will be shifted by the mass of the deuterium atoms.
- Quantification: Construct a calibration curve by analyzing standards containing known
 concentrations of 1-octanol and a fixed concentration of the 1-Octanol-d17 internal
 standard. The concentration of 1-octanol in the unknown sample is determined by comparing
 the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Drug Development and Research Use as an Internal Standard

The primary application of **1-Octanol-d17** is as an internal standard in quantitative bioanalysis. [1] Its similar extraction recovery and chromatographic behavior to the non-deuterated analyte, coupled with its distinct mass spectrometric signal, allows for accurate and precise quantification of **1-octanol** in complex biological matrices.

Metabolic Tracer Studies

Deuterated compounds are valuable as tracers in metabolic studies. While specific studies using **1-Octanol-d17** as a metabolic tracer are not widely reported in the readily available literature, the general principle involves administering the deuterated compound and tracking the appearance of its deuterated metabolites over time using techniques like GC-MS or LC-MS. This can elucidate the metabolic pathways of 1-octanol. The metabolic fate of 1-octanol is expected to involve oxidation to octanoic acid and subsequent entry into fatty acid metabolism.

Investigation of Signaling Pathways



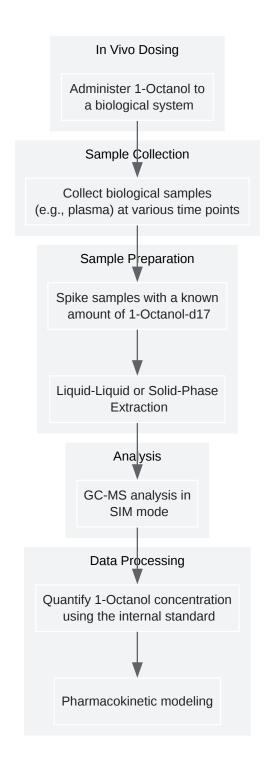




1-Octanol is known to be an inhibitor of T-type calcium channels.[1] These channels are involved in a variety of physiological processes, and their dysfunction has been implicated in several neurological and cardiovascular disorders. While direct studies using **1-Octanol-d17** to probe these signaling pathways are not prevalent in published literature, its use as an internal standard in pharmacokinetic and pharmacodynamic studies of 1-octanol as a potential therapeutic agent is a key application.

The following diagram illustrates a simplified workflow for a pharmacokinetic study of 1-octanol where **1-Octanol-d17** would be a critical component.





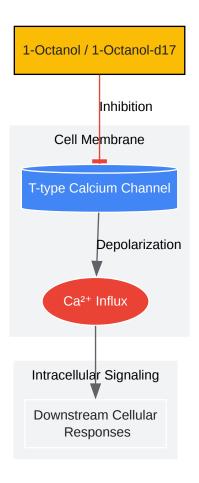
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Caption: Workflow for a pharmacokinetic study of 1-octanol using 1-Octanol-d17.

In a hypothetical signaling pathway study, **1-Octanol-d17** could be used to differentiate the exogenously applied alcohol from endogenous lipids during analysis of its effects on cellular



processes. The diagram below illustrates the inhibitory effect of 1-octanol on T-type calcium channels, a key aspect of its biological activity.



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Caption: Inhibition of T-type calcium channels by 1-octanol.

Conclusion

1-Octanol-d17 is a crucial analytical tool for researchers in the fields of chemistry, pharmacology, and drug development. Its primary utility as an internal standard enables the accurate quantification of 1-octanol in biological systems. While its direct application as a metabolic tracer in signaling pathway studies is an area ripe for further exploration, the foundational knowledge of its synthesis, purification, and analytical methodologies provided in this guide serves as a valuable resource for its current and future applications. The continued use of such isotopically labeled compounds will undoubtedly contribute to a deeper understanding of the metabolic and pharmacological roles of fatty alcohols.



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